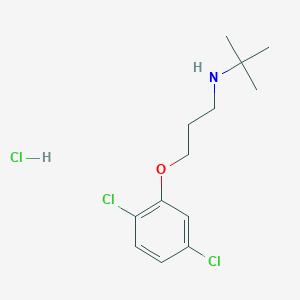
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide, also known as BDCPA, is a chemical compound that has been widely used in scientific research due to its various applications.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the growth and development of plants, fungi, and bacteria. Specifically, 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide has been shown to have a range of biochemical and physiological effects. In plants, 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide inhibits the synthesis of fatty acids, leading to a decrease in membrane lipid content and ultimately cell death. In fungi and bacteria, 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide disrupts the synthesis of cell wall components, leading to cell death.
Advantages and Limitations for Lab Experiments
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. Additionally, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use. 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide is highly toxic and must be handled with care. Additionally, its effects on non-target organisms are not well understood.
Future Directions
There are several future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide. One area of research is the development of new herbicides and antimicrobial agents based on the structure of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide. Additionally, further studies are needed to determine the effects of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide on non-target organisms and its potential impact on the environment. Finally, the development of new synthesis methods for 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide could lead to improvements in its purity and safety.
Synthesis Methods
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide involves the reaction of 2,4-dibromo-6-chlorophenol with 3,5-dichloroaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to obtain 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide. The purity of the compound can be improved through recrystallization from ethanol.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide has been widely used in scientific research due to its various applications. It has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl3NO2/c15-8-1-2-13(12(18)3-8)21-7-14(20)19-11-5-9(16)4-10(17)6-11/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFRGANDHKLBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

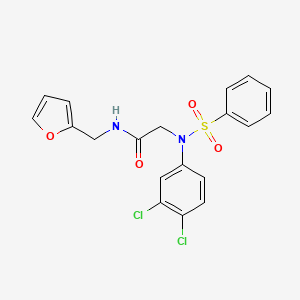


![N-[2-(4-morpholinyl)ethyl]-4-phenoxybutanamide](/img/structure/B5039452.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)
![N-(2-furylmethyl)-2-{3-[3-(2-methyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5039459.png)
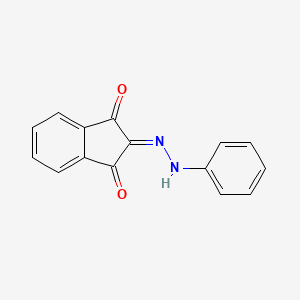
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)
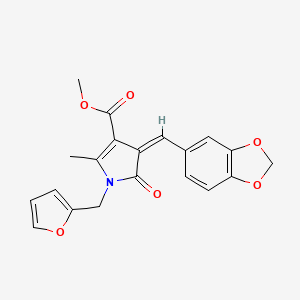
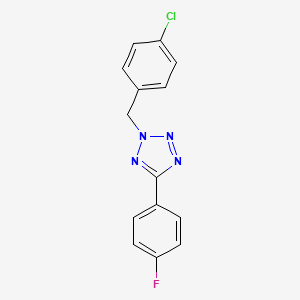

![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B5039509.png)
